molecular formula C23H25N3O4 B11450472 Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11450472
M. Wt: 407.5 g/mol
InChI Key: IYTVDBKMHRHNIX-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, which is further substituted with various functional groups, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst . The resulting benzimidazole is then subjected to further functionalization to introduce the pyrimidine ring and other substituents. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity .

Chemical Reactions Analysis

Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C23H25N3O4/c1-13(2)30-22(27)20-14(3)24-23-25-17-8-6-7-9-18(17)26(23)21(20)16-11-10-15(28-4)12-19(16)29-5/h6-13,21H,1-5H3,(H,24,25)

InChI Key

IYTVDBKMHRHNIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=C(C=C4)OC)OC)C(=O)OC(C)C

Origin of Product

United States

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